N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains an acetylphenyl group, a methoxy group, a dihydropyridine ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the acetylphenyl, methoxy, and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The dihydropyridine ring is a common feature in many biologically active compounds, and the acetylphenyl, methoxy, and carboxamide groups could contribute to its reactivity and potential interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dihydropyridine ring might undergo oxidation or reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and overall charge would influence properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins like cd22 and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . These proteins play crucial roles in cellular processes such as cell signaling and metabolic pathways.
Mode of Action
For instance, some compounds inhibit DXR, a key enzyme in the methylerythritol phosphate (MEP) pathway . This inhibition disrupts the synthesis of isoprenes, which are vital to bacterial and parasitic metabolism .
Biochemical Pathways
The compound likely affects the MEP pathway, given its potential inhibition of DXR . The MEP pathway is responsible for the synthesis of isoprenes, which are essential components of various biomolecules. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and viability .
Result of Action
Similar compounds have demonstrated significant antibacterial activity against various bacterial strains . This suggests that N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide may also exhibit antimicrobial effects.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)10-4-3-5-11(6-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILEYVVAKTEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.